Ethanone, 1-(4-bromo-indazol-2-YL)-
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Overview
Description
Ethanone, 1-(4-bromo-indazol-2-YL)- is an organic compound with the chemical formula C9H7BrN2O It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-bromo-indazol-2-YL)- typically involves the bromination of indazole followed by acetylation. One common method includes the reaction of indazole with 1,5-dibromopentane at ambient temperature to form 6-bromoindazole. This intermediate is then reacted with a basic substance to obtain 5-bromoindazole. Finally, 5-bromoindazole reacts with acetyl bromide under alkaline conditions to generate Ethanone, 1-(4-bromo-indazol-2-YL)- .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(4-bromo-indazol-2-YL)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Products: Various substituted indazole derivatives.
Oxidation Products: Indazole oxides.
Reduction Products: De-brominated ethanone derivatives.
Scientific Research Applications
Ethanone, 1-(4-bromo-indazol-2-YL)- has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-bromo-indazol-2-YL)- involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the indazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, indazole derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(5-bromo-1H-indazol-3-yl)-
- Ethanone, 1-[1,1’-biphenyl]-4-yl-2-bromo-
Uniqueness
Ethanone, 1-(4-bromo-indazol-2-YL)- is unique due to its specific bromination pattern and the position of the acetyl group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
1-(4-bromoindazol-2-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c1-6(13)12-5-7-8(10)3-2-4-9(7)11-12/h2-5H,1H3 |
InChI Key |
DEVGERIUMSDULX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C2C(=N1)C=CC=C2Br |
Origin of Product |
United States |
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